Sodium 4-Hydroxy-3-methoxybenzoate
Description
Contextualization within Benzoic Acid Derivatives and Phenolic Chemistry
Sodium 4-Hydroxy-3-methoxybenzoate belongs to two significant classes of organic compounds: benzoic acid derivatives and phenols. Its core structure is derived from vanillic acid, which is chemically named 4-hydroxy-3-methoxybenzoic acid. wikipedia.org This structure features a benzene (B151609) ring substituted with a carboxyl group (-COOH), a hydroxyl group (-OH), and a methoxy (B1213986) group (-OCH3).
As a benzoic acid derivative, its fundamental framework is benzoic acid (a benzene ring attached to a carboxyl group). The presence of the hydroxyl and methoxy groups on the benzene ring makes it a substituted benzoic acid. These functional groups significantly influence the molecule's chemical properties and reactivity.
The compound is also classified under phenolic chemistry due to the hydroxyl group attached directly to the aromatic ring. Phenolic compounds are a widely distributed group of plant secondary metabolites known for their diverse biological and pharmacological activities. ijpsjournal.com Vanillic acid, the parent acid of this compound, is a naturally occurring phenolic acid and is considered a key intermediate in the metabolism of other prominent phenolic compounds such as ferulic acid and vanillin (B372448). ijpsjournal.com The study of the interaction between human serum albumin (HSA), an abundant protein in blood plasma, and phenolic compounds like vanillic acid is crucial for understanding their absorption, transportation, and metabolism in the body. nih.gov
Historical Developments in the Academic Study of Vanillate (B8668496) Compounds
The academic study of vanillate compounds is intrinsically linked to the history of vanillin, the primary flavor component of vanilla. acs.org Research into vanillin and its related compounds began in the 19th century and has evolved significantly, driven by commercial demand and expanding scientific interest.
The journey began in 1858 when French biochemist Nicolas-Theodore Gobley first isolated and crystallized vanillin from vanilla extract. acs.org A pivotal moment in the study of these compounds occurred in 1874 when German scientists Ferdinand Tiemann and Wilhelm Haarmann determined vanillin's chemical structure and, concurrently, developed a method to synthesize it from coniferin, a substance found in pine bark. acs.orgwikipedia.org This breakthrough marked the beginning of industrial vanillin production. wikipedia.org
Throughout the 20th century, the demand for vanilla flavoring far outstripped the supply available from vanilla beans, which led to the development of various chemical synthesis methods. wikipedia.org Initially, vanillin was commercially produced from eugenol (B1671780), found in clove oil, until the 1920s. wikipedia.org Subsequently, production shifted to using lignin (B12514952), a byproduct of the sulfite (B76179) process in wood pulp manufacturing. wikipedia.org Today, approximately 85% of the world's vanillin is synthesized from petrochemical precursors, specifically guaiacol (B22219) and glyoxylic acid. wikipedia.orgsmithsonianmag.com
This long history of synthesis and industrial production of vanillin naturally led to the study of its derivatives and metabolites, including its oxidized form, vanillic acid (4-hydroxy-3-methoxybenzoic acid). wikipedia.org Vanillic acid is a major oxidative metabolite of vanillin and serves as an intermediate in the microbial breakdown of lignin. ijpsjournal.com In recent decades, research has expanded beyond production to investigate the diverse pharmacological properties of vanillic acid and its derivatives, which are noted for antioxidant, anti-inflammatory, and antimicrobial activities, among others. ijpsjournal.comigjps.com This ongoing research underscores the continued academic interest in the broad family of vanillate compounds.
Table 2: Key Historical Developments in the Study of Vanillate Compounds
| Year | Development | Significance |
|---|---|---|
| 1858 | Nicolas-Theodore Gobley isolates vanillin from vanilla extract. acs.org | First identification and isolation of the core compound. |
| 1874 | Ferdinand Tiemann and Wilhelm Haarmann determine the structure of vanillin and synthesize it from coniferin. acs.orgwikipedia.org | Paved the way for the first industrial production of vanillin. wikipedia.org |
| 1920s | Commercial synthesis of vanillin shifts from eugenol to lignin-based methods. wikipedia.org | Established a cost-effective production route from industrial byproducts. |
| Modern Era | Research focuses on biosynthetic production routes from precursors like ferulic acid and investigates the pharmacological potential of vanillic acid and its derivatives. ijpsjournal.comigjps.comnih.gov | Reflects a shift towards sustainable production and exploration of the compounds' biological activities. |
Structure
2D Structure
Properties
IUPAC Name |
sodium;4-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.Na/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRVFUWCVYLUIH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635497 | |
| Record name | Sodium 4-hydroxy-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28508-48-7 | |
| Record name | Sodium 4-hydroxy-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Reactivity and Mechanistic Principles of 4 Hydroxy 3 Methoxybenzoate Systems
Reaction Mechanisms Involving Vanillate (B8668496) and its Functional Groups
The functional groups on the vanillate ring serve as active sites for a variety of chemical transformations, enabling its participation in diverse reaction mechanisms.
The phenolic hydroxyl group in vanillate and its corresponding acid, vanillic acid, makes it an effective antioxidant. The primary mechanism of its free radical scavenging activity is attributed to its ability to donate a hydrogen atom from the phenolic -OH group, which stabilizes free radicals. nih.gov Vanillic acid has demonstrated the capacity to scavenge various reactive oxygen species (ROS), including superoxide (B77818) (O₂•⁻), hydrogen peroxide (H₂O₂), and hypochlorous acid (HOCl). mdpi.comnih.gov Studies have shown that its scavenging capacity for HOCl and H₂O₂ is particularly potent and comparable to that of the well-known antioxidant quercetin (B1663063). mdpi.com The antioxidant mechanism for vanillin (B372448), a closely related precursor, has been suggested to involve self-dimerization, which contributes to its strong antioxidant effect against certain radicals. nih.gov
The aldehyde group of vanillin can be readily oxidized to a carboxylic acid, forming vanillic acid. This transformation can be achieved using a variety of oxidizing agents. For instance, the oxidation of vanillin to vanillic acid can be performed with silver nitrate (B79036) in an aqueous solution or with reagents like iodate (B108269) in an acidic medium. sciensage.infochemistry-online.com The reaction with iodate shows a first-order dependence on the oxidant and a fractional-order dependence on vanillin. sciensage.info Furthermore, sustainable methods utilizing iron complexes as catalysts in deep eutectic solvents have been developed for the selective oxidation of vanillyl alcohol, through a vanillin intermediate, to vanillic acid using green oxidants like hydrogen peroxide. rsc.org
Table 1: Comparative In Vitro Radical Scavenging Activity
| Compound | Radical/ROS Scavenged | Efficacy/Observation | Reference |
|---|---|---|---|
| Vanillic Acid | Superoxide (O₂•⁻), Hydroxyl (HO•) | Demonstrates scavenging activity, assisting in terminating lipid peroxidation. | nih.gov |
| Vanillic Acid | Hypochlorous acid (HOCl), Hydrogen peroxide (H₂O₂) | Scavenging capacity is comparable to quercetin and surpasses Trolox. | mdpi.com |
| Vanillin | DPPH radical | Exhibits 22.9% scavenging activity at 1 mM concentration. | nih.gov |
| o-Vanillin | DPPH radical | Exhibits 66.4% scavenging activity at 1 mM concentration; more potent than vanillin. | nih.gov |
| Vanillin | ABTS•+ radical | Shows potent antioxidant activity. | nih.gov |
Vanillate esters can undergo hydrolytic cleavage to yield vanillic acid. This reaction typically requires about two hours for maximum yields when extracting with ether. acs.org
A significant reaction involving the ether linkage is the enzymatic demethylation of vanillic acid. Cell-free systems derived from bacteria such as Pseudomonas fluorescens can catalyze the oxidative demethylation of the methoxy (B1213986) group on the vanillate molecule. nih.gov This biological cleavage is a crucial step in the microbial degradation of lignin-derived aromatic compounds. The mechanism involves the absorption of oxygen and requires cofactors like reduced glutathione (B108866) (GSH) and likely NADPH. nih.gov The methyl group is sequentially removed as formaldehyde, which is then further oxidized. nih.gov This process ultimately leads to the formation of protocatechuate, which subsequently undergoes ring cleavage. nih.gov
Vanillin, the aldehyde precursor to vanillic acid, is a valuable building block for the synthesis of a wide array of heterocyclic compounds through condensation and cyclization reactions. frontiersin.orgnih.govnih.gov The aldehyde group of vanillin readily reacts with compounds containing an active methylene (B1212753) group or with primary amines. impactfactor.orguni.edu
A common reaction is the aldol (B89426) condensation, such as the Claisen-Schmidt condensation between vanillin and acetone (B3395972) in an alkaline medium, which produces 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one. orientjchem.orgpierpalab.com Similarly, vanillin undergoes an acid-catalyzed aldol condensation with cyclopentanone (B42830) to form products like 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone. mdpi.com
These condensation products serve as versatile intermediates for synthesizing more complex molecules. For example, reaction of vanillin with various reagents can lead to the formation of pyrimidines, pyrazoles, thiazoles, benzoxazoles, and quinoxalines. frontiersin.orgnih.govresearchgate.net The general mechanism for many of these syntheses involves the initial formation of a Schiff base (azomethine) intermediate by the reaction of vanillin's aldehyde group with an amine, followed by an intramolecular cyclization and subsequent aromatization to yield the final heterocyclic product. frontiersin.org
Table 2: Examples of Heterocyclic Synthesis from Vanillin-Derived Intermediates
| Reactants | Catalyst/Conditions | Resulting Heterocycle | Reference |
|---|---|---|---|
| Vanillin, Paracetamol, then Urea/Thiourea | KOH, Ethanol (B145695) | Pyrimidines | researchgate.net |
| Vanillin, Thiosemicarbazide, then Iron (III) chloride | Acetic Anhydride, then FeCl₃ | 2-Amino-1,3,4-thiadiazole | frontiersin.orgnih.gov |
| Vanillin, Benzil, Ammonium (B1175870) Acetate | Acidic Ionic Liquid | Trisubstituted Imidazole | frontiersin.org |
| Vanillin, o-Aminobenzophenone | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | 2,4-Disubstituted Quinazoline | frontiersin.org |
| Vanillin, Acetone | NaOH (alkaline condition) | 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one | orientjchem.orgpierpalab.com |
| Vanillin, Cyclopentanone | Concentrated Sulfuric Acid (acid condition) | 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone | mdpi.com |
The aromatic ring of the vanillate system is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the phenolic hydroxyl and methoxy groups. These groups are ortho, para-directing. The position of substitution is influenced by the combined directing effects of the hydroxyl, methoxy, and carboxylate groups.
A prominent example of this reactivity is the nitration of vanillin. Direct nitration typically yields 5-nitrovanillin, where the nitro group is introduced at the C5 position, which is ortho to the hydroxyl group and meta to the aldehyde group. cdnsciencepub.com Conventional methods using nitric acid can lead to vigorous reactions and by-products due to the acid's strong oxidizing nature. guidechem.comyoutube.com To mitigate this, greener methods have been developed. One such method employs cerium ammonium nitrate (CAN) as the nitrating agent in acetic acid, often with a phase transfer catalyst like polyethylene (B3416737) glycol, providing a simpler and higher-yielding route to 5-nitrovanillin. guidechem.comgoogle.com
Vanillate and its derivatives are subject to photochemical transformations, particularly in aqueous environments. The aqueous-phase photooxidation of vanillic acid, initiated by hydroxyl (•OH) radicals generated from the photolysis of hydrogen peroxide, has been studied as a model for atmospheric aerosol formation. sdu.edu.cnresearchgate.netacs.org This reaction proceeds rapidly and leads to a variety of products. acs.org
The primary pathways involve the addition of •OH radicals to the aromatic ring (hydroxylation) and the formation of phenoxyl radicals. sdu.edu.cnacs.org These phenoxyl radicals can then undergo C-C and C-O coupling reactions to form dimeric and oligomeric products. sdu.edu.cnresearchgate.net The formation of these higher-molecular-weight products results in a yellowish solution that absorbs in the UV-vis region, suggesting the generation of humic-like substances (HULIS). sdu.edu.cnresearchgate.net
Direct photolysis of vanillin in water is a relatively slow process. nih.gov However, the degradation can be significantly accelerated by photosensitizers. researchgate.net For instance, in the presence of nitrite (B80452) under UVA irradiation, the photodegradation of vanillin is enhanced, particularly in frozen solutions (snow). This process triggers both nitration and oligomerization of the vanillin molecule. nih.gov
Table 3: Kinetic Data for the Reaction of Vanillic Acid with Hydroxyl Radicals
| pH | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
|---|---|---|---|
| 2 | (9.8 ± 1.5) × 10⁹ | Aqueous solution, •OH from H₂O₂ photolysis | acs.org |
| 10 | (3.8 ± 0.7) × 10⁹ | Aqueous solution, •OH from H₂O₂ photolysis | acs.org |
Advanced Analytical Research Techniques for Sodium 4 Hydroxy 3 Methoxybenzoate and Its Analogues
Spectroscopic Characterization for Molecular Structure Elucidation
Spectroscopic techniques are indispensable for probing the molecular architecture of Sodium 4-Hydroxy-3-methoxybenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR including HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound.
¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. chemicalbook.com Key signals include those for the aromatic protons and the methoxy (B1213986) group protons. For instance, in a related compound, 3-hydroxy-4-methoxybenzoic acid, the aromatic protons appear as doublets and a singlet in the aromatic region, while the methoxy protons resonate as a distinct singlet. chemicalbook.com
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the different carbon environments within the molecule. chemicalbook.comspectrabase.com The spectrum of this compound will show distinct peaks for the carboxylate carbon, the aromatic carbons (both substituted and unsubstituted), and the methoxy carbon. chemicalbook.com For example, in a similar naphtho[1,8-cd]-pyran-1-one derivative, the carbonyl carbon is typically found at a high chemical shift (around 160 ppm), while the methoxy carbon appears at a much lower chemical shift (around 55 ppm). mdpi.com
Below is a table summarizing typical NMR data for compounds related to this compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.3-7.0 | m | Aromatic protons |
| ¹H | ~3.8 | s | Methoxy protons |
| ¹³C | ~170 | s | Carboxylate carbon |
| ¹³C | ~150-110 | m | Aromatic carbons |
| ¹³C | ~55 | q | Methoxy carbon |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. nih.gov The IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds. Key characteristic absorption bands for this compound include:
O-H Stretch : A broad band typically in the region of 3600-3200 cm⁻¹ corresponding to the hydroxyl group.
C-H Stretch (Aromatic) : Absorptions usually found just above 3000 cm⁻¹.
C=O Stretch (Carboxylate) : A strong absorption band in the region of 1600-1550 cm⁻¹ for the carboxylate anion.
C=C Stretch (Aromatic) : Bands in the 1600-1450 cm⁻¹ region.
C-O Stretch : Absorptions in the 1300-1000 cm⁻¹ range, corresponding to the ether and phenolic C-O bonds.
The IR spectra of related compounds like vanillic acid and its salts have been used to confirm their structures. rsc.orgpressbooks.pub
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Electronic Transitions
UV-Visible spectrophotometry is a simple and effective method for the quantitative analysis of this compound and for studying its electronic transitions. researchgate.net The molecule exhibits characteristic UV absorption due to the presence of the substituted benzene (B151609) ring.
The maximum absorption wavelength (λmax) for sodium benzoate (B1203000), a related compound, is observed around 225-230 nm in deionized water. researchgate.netacgpubs.org A similar λmax is expected for this compound. By preparing standard solutions of known concentrations and measuring their absorbance at the λmax, a calibration curve can be constructed. This allows for the determination of the concentration of the compound in unknown samples, following the Beer-Lambert law. This technique is widely used for the quantification of similar compounds in various matrices. scirp.orgresearchgate.net The method's validation includes assessing linearity, limit of detection (LOD), and limit of quantification (LOQ). acgpubs.org
Chromatographic and Mass Spectrometric Methodologies for Separation and Identification
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification, often coupled with mass spectrometry for definitive identification.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the workhorse for the quantitative analysis and purity assessment of this compound and its analogues like vanillic acid. scispace.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
A typical RP-HPLC method involves:
Stationary Phase : A C18 column is frequently used. scispace.comlongdom.org
Mobile Phase : A mixture of an aqueous solvent (often with an acid like acetic acid or phosphoric acid to control pH) and an organic modifier such as methanol (B129727) or acetonitrile. scispace.comnih.govttb.gov Gradient elution is often employed for separating multiple components. nih.gov
Detection : UV detection is commonly used, with the wavelength set at the λmax of the analyte. scispace.com
HPLC methods have been developed and validated for the determination of vanillic acid and other phenolic compounds in various samples, demonstrating good linearity, precision, and accuracy. nih.govlongdom.org These methods are suitable for routine quality control analysis. nih.gov
The table below summarizes typical parameters for an HPLC method for analyzing related phenolic compounds.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of water (with 0.2% acetic acid) and methanol/acetonitrile |
| Flow Rate | Typically 0.8 - 1.0 mL/min |
| Detection | UV at 254 nm or other suitable wavelength |
| Injection Volume | 10 - 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not highly volatile due to its salt nature, GC-MS can be invaluable for the analysis of its more volatile precursors, metabolites, or degradation products. Derivatization is often required to increase the volatility of polar compounds like phenolic acids before GC-MS analysis.
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which acts as a molecular fingerprint, allowing for confident identification by comparing it to spectral libraries. ttb.gov This technique is particularly useful in identifying and quantifying intermediates in synthetic pathways or metabolites in biological systems. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for the analysis of complex mixtures containing this compound and its analogues. This technique combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry, making it ideal for identifying and quantifying individual components within intricate matrices. researchgate.netnih.gov
In the analysis of phenolic compounds, such as vanillic acid derivatives, LC-MS offers significant advantages. researchgate.net The development of LC-MS methods, often utilizing electrospray ionization (ESI) in positive ionization mode, has enabled the sensitive determination of compounds like vanillin (B372448) and ethyl vanillin in various products. nih.gov For instance, a validated LC-MS method for these compounds reported limits of detection ranging from 0.051 to 0.073 µg/mL. nih.gov The versatility of LC-MS allows for its application in diverse research areas, from food science to metabolomics.
A significant challenge in the analysis of complex mixtures is the potential for matrix effects, where other components in the sample can interfere with the ionization of the analyte, leading to signal suppression or enhancement. waters.com To mitigate these effects, various strategies are employed, including the use of appropriate sample preparation techniques and the addition of internal standards. For example, in the analysis of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in urine, a deuterium-labeled analogue was used as an internal standard to ensure accuracy. nih.gov
The choice of solvents and mobile phase additives is crucial for successful LC-MS analysis. Protic solvents like methanol and acetonitrile, often mixed with water, are commonly used. waters.com The addition of a small amount of a weak acid, such as formic acid (typically 0.1%), can facilitate protonation of the analyte and enhance ionization efficiency. waters.com However, the use of non-volatile buffers and salts like phosphates should be avoided as they can suppress the electrospray ionization signal. waters.com
The table below summarizes key parameters from a representative LC-MS method developed for the analysis of related vanillin compounds. nih.gov
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) - Positive |
| Limit of Detection | 0.051 - 0.073 µg/mL |
| Concentration Range (Vanillin) | 0.38 - 8.59 mg/mL |
| Concentration Range (Ethyl Vanillin) | 0.33 - 2.27 mg/mL |
This table illustrates the typical sensitivity and concentration ranges achievable with LC-MS for vanillin-related compounds.
X-ray Diffraction Analysis of Vanillate (B8668496) Co-crystals and Salts
X-ray diffraction (XRD) is a fundamental technique for the solid-state characterization of crystalline materials, including salts and co-crystals of vanillic acid. mdpi.comnih.gov This method provides detailed information about the crystal structure, polymorphism, and phase purity of a compound. mdpi.com Powder X-ray diffraction (PXRD) is particularly valuable for identifying new solid forms and is considered a reliable method for confirming the formation of co-crystals. nih.govresearchgate.net
The diffraction pattern obtained from an XRD experiment is unique to a specific crystalline structure and serves as a "fingerprint" for identification. labotka.net When a new co-crystal or salt of a vanillate is formed, its PXRD pattern will be distinctly different from the patterns of the individual starting materials. researchgate.net This allows researchers to confirm the creation of a new solid phase.
In the context of vanillate salts and co-crystals, XRD is crucial for:
Confirming the formation of a new crystalline phase. researchgate.net
Identifying different polymorphic forms. mdpi.com
Determining the crystal system and unit cell parameters. suniv.ac.in
Assessing the purity of the synthesized material. researchgate.net
The table below presents a hypothetical comparison of PXRD data for a vanillate salt versus its starting materials, illustrating how the technique can be used to identify the formation of a new compound.
| Compound | Characteristic 2θ Peaks (°) |
| Vanillic Acid | 15.2, 25.8, 28.5 |
| Sodium Hydroxide (B78521) | 37.9, 54.8 |
| Sodium Vanillate | 18.1, 22.5, 30.7 |
This table demonstrates how the 2θ values in a PXRD pattern can differentiate between the reactants and the product in the formation of a salt.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for monitoring the progress of chemical reactions and for screening plant extracts for the presence of phenolic compounds, including vanillic acid and its derivatives. phytojournal.comaga-analytical.com.pl Its versatility and the small amount of sample required make it an ideal tool for preliminary analysis. aga-analytical.com.pl
In reaction monitoring, TLC allows chemists to quickly assess the consumption of starting materials and the formation of products. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. aga-analytical.com.pl The separation of components on the plate provides a visual indication of the reaction's progress.
For the screening of phenolic compounds, TLC is a valuable qualitative tool. nih.govresearchgate.net Different solvent systems can be employed to achieve optimal separation of various phenolic acids. phytojournal.com The separated compounds can be visualized under UV light or by spraying the plate with a suitable reagent. illinois.eduresearchgate.net For example, ferric chloride is a common reagent used to detect phenolic compounds, often producing distinct colors for different acids. phytojournal.com
The choice of the stationary phase and mobile phase is critical for effective separation in TLC. Silica gel is a commonly used stationary phase for the analysis of phenolic compounds. nih.govresearchgate.net A variety of mobile phase systems have been reported, often consisting of a mixture of a nonpolar solvent, a more polar solvent, and an acid to improve the resolution of acidic compounds. phytojournal.comresearchgate.net For instance, a mobile phase of toluene-ethyl acetate-formic acid (5:4:1 v/v) has been successfully used for the separation of gallic acid, vanillic acid, protocatechuic acid, and quercetin (B1663063). researchgate.net
The table below provides examples of solvent systems and visualization reagents used in the TLC analysis of phenolic compounds.
| Solvent System | Visualization Reagent | Application |
| Toluene:Dioxane:Acetic Acid | Ferric Chloride | Separation of phenolic acids phytojournal.com |
| Chloroform:Acetone (B3395972):Formic Acid (75:16:1) | UV light (254 nm) | Identification of vanillic acid researchgate.net |
| Formic Acid:Ethyl Ether:Acetonitrile (FEAP) | Not specified | Rapid analysis of various phenols oup.com |
| Hexane:Ethyl Acetate with Formic Acid | Not specified | Separation of compounds in poplar bud extracts researchgate.net |
This table highlights the diversity of methods available for the TLC analysis of phenolic compounds, demonstrating its adaptability to different analytical needs.
Computational Chemistry and Theoretical Investigations of Vanillate Compounds
Molecular Dynamics Simulations: A Window into Biological and Material Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how vanillate (B8668496) interacts with its environment over time. This technique allows scientists to observe the movement and interplay of atoms and molecules, offering crucial information for drug design and materials science.
Unraveling Ligand-Protein Docking and Transport Channel Dynamics
A key area of investigation involves the interaction of vanillate with proteins, particularly transport channels in bacteria. For instance, studies on the OpdK protein in Pseudomonas aeruginosa have utilized MD simulations to understand how vanillate, a carbon source for the bacterium, passes through its specific channel. nih.gov These simulations have revealed that hydrogen bonds and hydrophobic interactions are critical for the transport process. nih.gov By understanding these detailed mechanics, researchers hope to facilitate the development of more effective drugs. nih.gov
The simulations track the thermodynamic and conformational changes as vanillate moves through the protein pore. nih.gov This allows for the identification of key amino acid residues that either facilitate or hinder its passage. For example, charged residues within the protein barrel have been shown to potentially prevent vanillate from entering the cell. nih.gov
Simulating the Behavior of Vanillate-Containing Polymeric Systems
The integration of vanillate moieties into polymers is a growing area of interest for creating novel bio-based materials. Molecular dynamics simulations are instrumental in predicting the properties of these new materials, such as polyethylene (B3416737) vanillate (PEV) blends. researchgate.net
Simulations of blends of polyethylene terephthalate (B1205515) (PET) and PEV help researchers understand their miscibility and predict crucial properties like the glass transition temperature (Tg). researchgate.net The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net By simulating the morphology of these blends, scientists can visualize how the different polymer chains interact and arrange themselves, which is key to designing materials with desired thermal and mechanical properties. researchgate.net
Quantum Chemical Calculations: Probing Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties of vanillate and how these properties dictate its chemical reactivity. These methods are essential for exploring its antioxidant capabilities and predicting reaction pathways.
Illuminating Antioxidant Mechanisms through DFT Studies
The antioxidant properties of vanillic acid, the protonated form of vanillate, have been a subject of intense study using DFT. worldscientific.comscilit.com These calculations help to elucidate the mechanisms by which vanillate can neutralize harmful free radicals. One key aspect is the lability of the O-H bond in the hydroxyl group, which facilitates the donation of a hydrogen atom to quench a radical. worldscientific.comworldscientific.com
DFT studies have also shown that the introduction of electron-donating groups to the vanillic acid structure can significantly enhance its antioxidant activity. worldscientific.comscilit.com These computational approaches allow for a systematic investigation of structure-activity relationships, guiding the design of more potent antioxidant compounds. nih.gov
Below is a table summarizing key findings from DFT studies on vanillate's antioxidant properties:
| Computational Method | Key Finding | Reference |
| DFT (B3LYP/6-31+G(d,p)) | The O-H bond in vanillic acid is labile, facilitating free radical generation. | worldscientific.comworldscientific.com |
| DFT | Introduction of electron-donating groups enhances antioxidant activity. | worldscientific.comscilit.com |
| DFT | The hydrogen atom transfer (HAT) mechanism is a favored antioxidant pathway. | nih.gov |
Predicting Reaction Pathways and Bond Dissociation Energies
A crucial aspect of understanding chemical reactivity is the determination of bond dissociation energies (BDEs). researchgate.net BDE represents the energy required to break a specific bond homolytically. Quantum chemical calculations are used to predict these energies, providing insight into the most likely initial steps of a chemical reaction. researchgate.netnih.gov
For instance, in the thermal decomposition of related compounds like vanillin (B372448), BDE calculations have shown that the cleavage of the O–CH3 bond is the primary reaction. researchgate.net These predictions of reaction pathways and their corresponding energy barriers are vital for understanding and controlling chemical transformations. nih.govresearchgate.net Machine learning models are also being developed and trained on large quantum chemical datasets to predict BDEs with increasing accuracy and for a wider range of molecules. rsc.orgchemrxiv.org
In Silico Metabolic Engineering for Enhanced Bioproduction
Computational tools are playing a pivotal role in optimizing the biotechnological production of vanillin and its derivatives. In silico metabolic engineering uses computer models of cellular metabolism to identify genetic modifications that can lead to increased production of the desired compound. nih.govnih.gov
Solvent Effects and Solvation Models in Vanillate Chemistry
The chemical behavior, structure, and reactivity of molecules in solution are profoundly influenced by their interactions with the surrounding solvent molecules. In the computational and theoretical study of vanillate compounds, such as Sodium 4-Hydroxy-3-methoxybenzoate, accounting for these solvent effects is critical for obtaining accurate and predictive results. The choice of a solvation model can significantly impact calculated properties, from molecular geometries and electronic spectra to thermodynamic quantities like the Gibbs free energy of solvation. researchgate.netwikipedia.orgnih.gov
Theoretical investigations of vanillate chemistry employ various solvation models, which can be broadly categorized into two main types: explicit and implicit models. wikipedia.orgtum.de The selection of a model depends on the specific research question, the desired level of accuracy, and the available computational resources. tum.de
Implicit Solvation Models
Implicit, or continuum, models are a computationally efficient approach where the solvent is represented as a continuous medium with bulk properties, such as a dielectric constant, rather than as individual molecules. wikipedia.orgresearchgate.net A cavity is defined around the solute molecule, and the solute's interaction with the surrounding dielectric continuum is calculated. youtube.com This method is particularly useful for calculating thermodynamic properties and for situations where the specific, local structure of the solvent is less critical than its bulk electrostatic effect. tum.deresearchgate.net
Several standard implicit models are widely used in computational chemistry: wikipedia.org
Polarizable Continuum Model (PCM): This is a popular and versatile model that has given rise to several variations. wikipedia.org It solves the Poisson-Boltzmann equation, an extension of the classical Poisson's equation, to determine the polarization of the dielectric medium induced by the solute's charge distribution. wikipedia.orgyoutube.com
Solvation Model based on Density (SMD): The SMD model is also based on the Poisson-Boltzmann equation but utilizes a set of specifically parameterized atomic radii to construct the solute cavity, aiming for high accuracy in predicting solvation free energies. wikipedia.org
COSMO (Conductor-like Screening Model): This model approximates the dielectric medium as a perfect conductor, which simplifies the calculations and can reduce errors associated with charge escaping the cavity. wikipedia.org
Generalized Born (GB) Model: The GB model is an approximation of the Poisson equation that is well-suited for arbitrary cavity shapes and is computationally fast enough to be used in molecular dynamics (MD) simulations of large biomolecules. wikipedia.orgresearchgate.net
Explicit Solvation Models
In contrast to implicit models, explicit solvent models treat individual solvent molecules directly. wikipedia.org The solute molecule is placed in a box filled with a defined number of solvent molecules, and the interactions between all particles are calculated. This approach is more intuitively realistic as it allows for specific, direct solute-solvent interactions like hydrogen bonding. wikipedia.org
Explicit models are typically employed within the framework of molecular mechanics (MM), molecular dynamics (MD), or Monte Carlo (MC) simulations. wikipedia.org These simulations can provide insights into the time evolution of the system and the detailed solvent structure around the solute. However, the computational cost of including a large number of solvent molecules is significantly higher than that of implicit models, often making it prohibitive for many applications, especially those involving quantum chemical calculations of large systems or the study of rare events like chemical reactions. tum.de
Research Findings in Vanillate Chemistry
Computational studies on vanillic acid, the parent acid of sodium vanillate, demonstrate the critical role of the solvent. Research using electronic spectroscopy and quantum chemistry methods has shown that the absorption and fluorescence spectra of vanillic acid are sensitive to the solvent environment. researchgate.net The observed spectral shifts are attributed to the solvent's influence on the electronic transitions within the molecule, which involve charge transfer from the phenyl ring to the oxygen atoms of the methoxy (B1213986) and carboxyl groups. researchgate.net
The solubility of vanillic acid has been investigated in various binary solvent mixtures, such as alcohol-water systems. researchgate.net To understand the underlying solute-solvent interactions, models like the KAT-LSER (Linear Solvation Energy Relationships) model have been applied to correlate solubility data with solvent parameters. researchgate.netresearchgate.net These studies provide a quantitative basis for understanding how different solvents affect the solvation thermodynamics of vanillate species.
| Model Type | Model Name | Description | Typical Application |
|---|---|---|---|
| Implicit (Continuum) | Polarizable Continuum Model (PCM) | Represents the solvent as a polarizable dielectric continuum. Solves the Poisson-Boltzmann equation to model solvent response. wikipedia.orgyoutube.com | Calculating solvation free energies, optimizing geometries in solution. |
| Solvation Model based on Density (SMD) | A universal solvation model based on the quantum mechanical charge density of a solute molecule. wikipedia.org | Predicting solvation free energies for a wide range of solvents. | |
| COSMO | Approximates the solvent as a conductor-like medium, simplifying calculations of the solvent reaction field. wikipedia.org | Quantum chemical calculations in solution. | |
| Generalized Born (GB) | An approximation to the Poisson equation, computationally efficient for large systems. researchgate.net | Molecular dynamics (MD) simulations of proteins and nucleic acids. | |
| Explicit | N/A (Methodology) | Individual solvent molecules are explicitly included in the simulation box around the solute. wikipedia.org | Studying specific solute-solvent interactions (e.g., hydrogen bonds), detailed solvent structure. |
| Research Focus | Methodology | Key Findings | Reference |
|---|---|---|---|
| Optical Spectra | Electronic spectroscopy and quantum chemistry methods in various solvents. | Absorption and fluorescence bands shift depending on the solvent, indicating solvent influence on electronic transitions and charge transfer. researchgate.net | researchgate.net |
| Solubility and Thermodynamics | Experimental solubility measurements in aqueous alcohol mixtures correlated with thermodynamic models. | Solubility is temperature-dependent and varies with solvent composition. Models like KAT-LSER can quantify solute-solvent interactions. researchgate.net | researchgate.net |
| Electronic Structure | Quantum chemical calculations. | Electronic transitions involve charge transfer from the phenyl ring to oxygen atoms, a process sensitive to the solvent's polarity and interaction capabilities. researchgate.net | researchgate.net |
Biomolecular Interactions and Biochemical Pathways of Sodium 4 Hydroxy 3 Methoxybenzoate and Its Metabolites
Investigations of Protein Binding Affinities (e.g., Human Serum Albumin)
The transport and bioavailability of many compounds in the bloodstream are significantly influenced by their binding to plasma proteins, with Human Serum Albumin (HSA) being the most abundant. The interaction between 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and HSA has been investigated to understand its distribution and transport dynamics in vivo.
Fluorescence quenching studies have demonstrated that vanillic acid can indeed bind to HSA. The primary mechanism identified for this interaction is dynamic quenching. Thermodynamic analysis of the binding process indicates that hydrogen bonds and Van der Waals forces are the main contributors to the formation of the vanillic acid-HSA complex. mdpi.com Studies have determined the binding constant (Kb) and the number of binding sites (n), revealing that there is approximately one binding site for vanillic acid on the HSA molecule. mdpi.com The stability of this complex is temperature-dependent, with evidence suggesting that the binding affinity decreases as the temperature rises, indicating that the complex may partially dissociate with increased heat. mdpi.com
| Parameter | Finding | Implication |
|---|---|---|
| Binding Mechanism | Dynamic Quenching | Indicates a transient interaction where the compound collides with the protein in its excited state. |
| Number of Binding Sites (n) | Approximately 1 | Suggests a specific, primary location on HSA where the compound binds. |
| Primary Driving Forces | Hydrogen Bonds and Van der Waals forces | Characterizes the non-covalent nature of the interaction. |
| Temperature Dependence | Binding constant (Kb) decreases with increasing temperature. | Suggests the complex is less stable at higher temperatures. mdpi.com |
Membrane Permeability and Transport System Dynamics (e.g., Bacterial Porin Channels)
The ability of a compound to exert an antimicrobial effect is contingent on its capacity to cross the bacterial cell wall and membrane. In Gram-negative bacteria, the outer membrane presents a formidable barrier. The passage of small, hydrophilic molecules like Sodium 4-Hydroxy-3-methoxybenzoate across this membrane is often mediated by porins, which are beta-barrel proteins that form water-filled channels. researchgate.netresearchgate.net
Porins such as OmpF and OmpC are major channels in bacteria like Escherichia coli that facilitate the passive diffusion of solutes based on size, shape, and charge. nih.gov Given its molecular characteristics, this compound would likely utilize these non-specific porin channels to penetrate the outer membrane and reach its periplasmic and cytoplasmic targets. researchgate.netnih.gov The efficiency of this transport is influenced by the specific characteristics of the porin channel, which can have diameters in the range of 1 nm, making the penetration rates of solutes sensitive to minor differences in molecular structure. researchgate.net
Modulatory Effects on Enzyme Activity and Inhibition Mechanisms
Vanillic acid and its derivatives have been shown to inhibit the activity of several key enzymes through various mechanisms. These inhibitory actions are crucial to the compound's biological effects.
Tyrosinase Inhibition : Tyrosinase is a critical copper-containing enzyme in the biosynthetic pathway of melanin. nih.govmdpi.com Vanillin (B372448) derivatives have been studied for their ability to inhibit this enzyme. Kinetic analysis of some derivatives reveals a mixed-type inhibition mechanism, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov This type of inhibition affects both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction. The binding is reversible and involves the formation of an enzyme-inhibitor complex. nih.gov
Xanthine Oxidase (XO) Inhibition : Vanillic acid has been identified as a promising inhibitor of xanthine oxidase, an enzyme that plays a key role in purine metabolism and the production of uric acid. nih.gov Its inhibitory activity makes it a compound of interest for managing conditions associated with hyperuricemia.
α-Glucosidase Inhibition : Vanillin, a closely related compound, has demonstrated inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. researchgate.net The inhibition mechanism is described as mixed-type, and the binding is a spontaneous process driven by hydrophobic interactions and hydrogen bonds. researchgate.net This interaction alters the secondary structure of the enzyme, leading to a reduction in its catalytic activity. researchgate.net
| Enzyme Target | Inhibitor | Inhibition Mechanism | Reference |
|---|---|---|---|
| Tyrosinase | Vanillin Derivative | Mixed-type, reversible | nih.gov |
| Xanthine Oxidase | Vanillic Acid | Inhibitory activity demonstrated (IC50 of 1.762 mg·mL−1 for an extract) | nih.gov |
| α-Glucosidase | Vanillin | Mixed-type, spontaneous binding | researchgate.net |
Cellular Signal Transduction Pathway Interference
The serine/threonine kinase Akt and the transcription factor NFκB are central players in cellular survival signaling, and their activation is implicated in various pathologies. A methyl ester derivative of 4-hydroxy-3-methoxybenzoic acid, known as HMBME, has been shown to directly target the Akt/NFκB pathway. researchgate.netnih.gov
Research demonstrates that HMBME can reduce the levels of the activated, phosphorylated form of Akt and inhibit its kinase activity. researchgate.net Since Akt can activate the IKK complex, which leads to the degradation of IκB and subsequent activation of NFκB, the inhibition of Akt by HMBME disrupts this cascade. drugbank.com Consequently, treatment with HMBME leads to a significant reduction in the transcriptional activity of NFκB, its DNA-binding activity, and the cellular levels of the p65 subunit. researchgate.net This interference with a major cell survival pathway highlights a key mechanism of the compound's biological action.
The inhibition of the pro-survival Akt/NFκB pathway by compounds like HMBME is directly linked to the induction of apoptosis, or programmed cell death. researchgate.net By suppressing survival signals, the compound shifts the cellular balance towards apoptosis. The induction of apoptosis by HMBME has been confirmed through multiple biochemical methods, including the monitoring of phosphatidylserine exposure on the cell surface using Annexin V staining. researchgate.net
The process of apoptosis is executed by a family of proteases called caspases. The apoptotic pathway triggered by cellular stress often involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3 and caspase-9, leading to the cleavage of cellular proteins and DNA fragmentation. nih.gov Overexpression of constitutively active Akt has been shown to reverse the growth inhibition and apoptosis induced by HMBME, confirming that the compound's apoptotic effects are mediated through the direct targeting of the Akt signaling pathway. researchgate.net
Mechanisms of Antimicrobial Activity
Vanillic acid exhibits potent antimicrobial activity, particularly against pathogenic bacteria, through a multi-faceted mechanism that primarily involves the disruption of the bacterial cell membrane. mdpi.comnih.gov Studies on carbapenem-resistant Enterobacter species have elucidated the specific modes of action. nih.govnih.gov
The primary mechanism is the destruction of cell membrane integrity. mdpi.comresearchgate.net This disruption leads to several downstream consequences:
Decreased Intracellular ATP : Damage to the membrane compromises the cell's ability to maintain a proton motive force, which is essential for ATP synthesis. This results in a measurable drop in intracellular ATP concentrations. nih.govnih.gov
Altered Intracellular pH and Membrane Potential : The compromised membrane loses its ability to regulate ion flow, leading to a decrease in the intracellular pH and a change in the membrane potential. nih.govnih.gov
Leakage of Intracellular Components : The loss of membrane integrity results in the leakage of essential cytoplasmic contents, ultimately leading to cell lysis. mdpi.com
Furthermore, vanillic acid has been shown to effectively inhibit the formation of bacterial biofilms, which are structured communities of bacteria that exhibit increased resistance to antimicrobial agents. mdpi.comnih.gov It not only prevents biofilm formation but can also inactivate cells already embedded within a mature biofilm, suggesting its potential as both a preventative and a therapeutic antimicrobial agent. mdpi.comnih.gov
Antiurolithic Mechanisms
The antiurolithic properties of this compound and its related metabolites, such as vanillin and vanillic acid, are attributed to a variety of biomolecular interactions and the modulation of several biochemical pathways. Research indicates that these compounds may prevent the formation of kidney stones through mechanisms including the inhibition of crystal formation and aggregation, antioxidant effects, and anti-inflammatory actions.
One of the primary mechanisms is the interference with the formation of calcium oxalate (CaOx) crystals, which are the main component of the most common type of kidney stones. mdpi.com The metabolites of this compound can inhibit the nucleation, growth, and aggregation of these crystals. ijper.orgphcogj.com This inhibitory action helps to prevent the initial formation and subsequent enlargement of stones within the urinary tract.
Furthermore, the antioxidant properties of these phenolic compounds play a significant role in their antiurolithic activity. ijper.orgresearchgate.net Oxidative stress is known to damage renal epithelial cells, creating sites where calcium oxalate crystals can attach and grow. By scavenging reactive oxygen species (ROS) and reducing oxidative stress, these compounds help to protect the kidney cells from injury, thereby reducing the likelihood of crystal retention and stone development. researchgate.net
Anti-inflammatory effects also contribute to the antiurolithic potential of these compounds. researchgate.netmuhn.edu.cn Inflammation within the urinary tract can exacerbate kidney stone formation. Vanillic acid, for instance, has been shown to reduce inflammatory lesions in the urinary tract, suggesting that its anti-inflammatory action is a key part of its mechanism against urolithiasis. muhn.edu.cn
Detailed Research Findings
In Vivo Studies on Vanillin:
An in vivo study using a rat model of hyperoxaluria induced by ethylene glycol demonstrated the antiurolithic potential of vanillin. researchgate.netnih.gov Treatment with vanillin led to a dose-dependent reduction in urinary oxalate and calcium levels, as well as a decrease in the count of crystals in the kidneys. nih.gov These findings suggest that vanillin can effectively counteract the biochemical changes that lead to stone formation. researchgate.netnih.gov
| Parameter | Hyperoxaluric Control Group | Vanillin-Treated Group (300 mg/kg) | Observation |
|---|---|---|---|
| Urinary Oxalate | Elevated | Significantly Reduced | Inhibition of hyperoxaluria |
| Urinary Calcium | Elevated | Significantly Reduced | Inhibition of hypercalciuria |
| Kidney Crystal Counts | High | Significantly Reduced | Prevention of crystal deposition |
Molecular Docking Studies:
Computational molecular docking studies have been employed to understand the interaction between vanillin and proteins involved in stone formation. researchgate.netnih.gov These studies revealed a strong binding interaction between vanillin and Human CTP: Phosphoethanolamine Cytidylyltransferase. researchgate.netnih.gov This suggests a potential molecular basis for its antiurolithic activity. nih.gov
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Significance |
|---|---|---|---|
| Vanillin | Human CTP: Phosphoethanolamine Cytidylyltransferase (PDB ID: 3ELB) | -7.6 | Suggests a strong potential for inhibition of a key protein. |
Pathological Studies on Vanillic Acid:
In a study on rats with infectious calculi induced by Proteus mirabilis, vanillic acid was found to reduce the inflammatory lesions of the urinary tissue. muhn.edu.cn While stone formation occurred in the treated groups, the pathological changes in the urinary tract were least severe in the vanillic acid group, which showed only a small amount of inflammatory cell infiltration and mucosal hyperplasia. muhn.edu.cn
| Treatment Group | Pathological Findings in Urinary Tract |
|---|---|
| Infectious Stone Group (Control) | Severe urinary tract inflammation |
| Acetohydroxamic Acid Group | Moderate inflammation |
| Vanillic Acid Group | Lightest pathological changes, with minimal inflammatory cell infiltration and mucosal hyperplasia |
Environmental Chemistry and Biogeochemical Fate of Phenolic Compounds, Including Vanillate
Microbial Degradation and Biotransformation in Natural Ecosystems
The microbial breakdown of sodium vanillate (B8668496) is a key process in its removal from the environment. A variety of microorganisms in different ecosystems possess the enzymatic machinery to metabolize this compound, transforming it into other substances.
Soil Microbial Communities and Vanillate Catabolism
Soil microorganisms are central to the degradation of vanillate. Numerous bacterial and fungal species have been identified that can utilize vanillate as a carbon and energy source. A common catabolic pathway involves the demethylation of vanillate to form protocatechuic acid, which is then further broken down through ring fission. asm.org Another identified pathway is the non-oxidative decarboxylation of vanillate to guaiacol (B22219). asm.orgnih.gov
Several bacterial genera are known for their ability to degrade vanillate. For instance, strains of Bacillus megaterium and Streptomyces have been shown to convert vanillate to guaiacol. asm.orgnih.gov Similarly, Rhodococcus jostii RHA1, a soil bacterium known for its metabolic versatility, can catabolize vanillin (B372448) to vanillate and then to protocatechuate. nih.gov The degradation of protocatechuate then proceeds via the β-ketoadipate pathway. nih.govpnas.org Research has also identified vanillate catabolism in Rhodococcus rhodochrous GD02, which can grow on acetovanillone, converting it to vanillate. pnas.org
The ability to degrade aromatic compounds like benzoate (B1203000) is a trait found in various soil bacteria, including species of Bacillus and Pseudomonas. nih.gov This capability is significant as these microorganisms can contribute to the breakdown of structurally related compounds like sodium vanillate.
Table 1: Microbial Catabolism of Vanillate
| Microorganism | Catabolic Pathway | Key Intermediates/Products | Reference |
| Bacillus megaterium | Non-oxidative decarboxylation | Guaiacol | asm.orgnih.gov |
| Streptomyces sp. | Non-oxidative decarboxylation | Guaiacol | asm.orgnih.gov |
| Rhodococcus jostii RHA1 | O-demethylation | Protocatechuate | nih.gov |
| Rhodococcus rhodochrous GD02 | Conversion from acetovanillone | Vanillate | pnas.org |
Factors Influencing Environmental Persistence and Degradation Rates
The persistence and rate of degradation of sodium vanillate in the environment are influenced by a multitude of factors, including pH and soil composition.
pH: The acidity or alkalinity of the soil can significantly impact microbial activity and the chemical state of vanillate. For instance, the degradation of vanillin, a precursor to vanillic acid, was found to be inhibited in acidic conditions. osti.gov Specifically, in montmorillonite-amended soil, mineralization of vanillin decreased with increasing acidity and was completely inhibited at a pH of 1.6. osti.gov Alkaline conditions, on the other hand, can promote the degradation of lignin (B12514952), from which vanillate is derived. researchgate.net
Soil Composition: The mineral and organic matter content of soil plays a crucial role in the fate of vanillate. Clay minerals, for example, can influence degradation rates. One study showed that significant vanillin degradation occurred in soil amended with montmorillonite (B579905) but not with kaolinite. osti.gov The particle size of soil components also affects lignin degradation, with higher acid-to-aldehyde ratios of lignin units observed in finer soil fractions like clay. mdpi.com The interaction between organic matter and soil minerals can also affect the turnover of compounds like vanillate.
Phytoremediation Potential and Plant-Derived Allelochemical Effects
Plants can influence the fate of sodium vanillate in the environment through uptake, transformation, and by exerting allelopathic effects.
Phytoremediation is a process that uses plants to remove, transfer, stabilize, or destroy contaminants in soil and groundwater. nih.gov While specific studies on the phytoremediation of sodium vanillate are limited, research on related phenolic compounds suggests that plants can take up and metabolize these substances. For example, the basidiomycete fungus Fomitopsis palustris has been shown to take up vanillin and oxidize it to vanillic acid intracellularly. nih.gov This indicates that transport systems for such compounds exist in living organisms.
Allelopathy refers to the beneficial or harmful effects of one plant on another through the release of chemical compounds. Vanillic acid itself has been shown to have allelopathic properties, potentially affecting the growth of other plants. mdpi.com It can also modulate physiological and biochemical processes in plants, enhancing their tolerance to environmental stresses like drought. mdpi.com For instance, vanillic acid has been observed to improve the antioxidant defense system in tomato seedlings under water deficit stress. mdpi.com
Aquatic Environmental Fate and Transport Processes
Phenolic compounds, including vanillate, can enter aquatic systems through various natural and anthropogenic sources, such as the decomposition of plant matter and industrial effluents. taylorfrancis.comresearchgate.net Their fate in water is governed by processes like biodegradation, adsorption to sediment, and transport.
The solubility of vanillic acid in water is relatively low but increases with temperature. acs.orgresearchgate.net This property affects its transport and bioavailability in aquatic environments. In wastewater treatment plants, which are crucial for mitigating the release of pollutants into aquatic ecosystems, phenolic compounds are subjected to both anaerobic and aerobic degradation processes. nih.gov The efficiency of removal is dependent on the specific compound's biodegradability and physicochemical properties. nih.gov For instance, studies have shown that a significant percentage of phenols and nitrophenols can be biodegraded in these facilities. nih.gov
Constructed wetlands are another system where the removal of phenolic compounds from water has been observed. researchgate.net These systems utilize natural processes involving plants, microorganisms, and soil to treat wastewater.
Advanced Materials Science Applications Derived from 4 Hydroxy 3 Methoxybenzoate
Development of Bio-based Polymers: Polyethylene (B3416737) Vanillate (B8668496) (PEV)
Polyethylene vanillate (PEV) has emerged as a significant bio-based polyester, positioned as a potential sustainable alternative to petroleum-based polymers like polyethylene terephthalate (B1205515) (PET). researchgate.net Its development from vanillic acid, which can be sourced from biomass, underscores its environmental advantages. nih.gov Structurally, the aromatic and aliphatic components of PEV give it thermal and mechanical properties comparable to PET, making it a subject of extensive research for applications in packaging and beyond. nih.govresearchgate.net
The synthesis of PEV is typically achieved through a two-step melt polycondensation process. nih.gov The process starts with a monomer such as 4-(2-hydroxyethoxy)-3-methoxybenzoic acid, which itself can be synthesized from vanillic acid and 2-chloroethanol. nih.gov The polymerization is conducted in the presence of catalysts like titanium butoxide (TBT) or antimony trioxide (Sb₂O₃). nih.gov The initial reaction is followed by a solid-state polycondensation (SSP) procedure to increase the polymer's intrinsic viscosity and molecular weight. nih.gov
Characterization of the resulting PEV homopolymer confirms the success of the polymerization. nih.gov Fourier-transform infrared (FT-IR) spectroscopy shows a decrease in the hydroxyl (-OH) bands and the disappearance of bands associated with carboxylic acid groups, indicating the formation of ester linkages. nih.gov Nuclear magnetic resonance (NMR) spectroscopy is also used to verify the polymer's structure. nih.gov
Thermal analysis reveals that PEV is a semi-crystalline polymer with a high melting temperature (T_m) and glass transition temperature (T_g), contributing to its favorable mechanical properties. nih.govresearchgate.net However, studies have also noted that PEV can be a very brittle material, which can present challenges for processing and certain applications. researchgate.net
Table 1: Thermal Properties of Polyethylene Vanillate (PEV)
| Property | Value | Notes |
| Glass Transition Temperature (T_g) | ~80-90 °C | The temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. |
| Melting Temperature (T_m) | ~260-270 °C | Indicates a high level of thermal stability, similar to PET. researchgate.net |
| Crystallization Temperature (T_c) | ~200-220 °C | Temperature at which the polymer forms crystalline structures upon cooling from the melt. |
| Intrinsic Viscosity (post-SSP) | 0.34 - 0.38 g/dL | A measure of the polymer's molecular weight, which influences its mechanical strength. nih.gov |
Blending PEV with existing commercial polymers is a practical strategy to enhance its properties and create materials suitable for a wider range of applications. researchgate.netresearchgate.net The primary goal of blending is to combine the desirable attributes of each polymer, such as the bio-based nature of PEV and the well-established processability of a commercial polymer like PET. researchgate.netunitn.it Physical blending in a molten state is a cost-effective method compared to synthesizing entirely new polymers. researchgate.net
Studies involving PET/PEV blends aim to leverage the structural similarities between the two polyesters to create a compatible mixture. researchgate.net Molecular dynamics simulations have been employed to investigate the structural and dynamical properties of these blends, providing insight into their glass transition temperatures and miscibility. researchgate.net The success of such blends heavily depends on achieving good morphology and interfacial adhesion between the two polymer phases. researchgate.net In many cases, compatibilizers may be required to prevent phase separation and ensure the final product has stable and reproducible properties. unitn.it While blending PEV with PET shows promise, challenges remain, including overcoming the inherent brittleness of PEV and ensuring long-term stability of the blend's properties. researchgate.net
Table 2: Overview of PEV Blending Studies
| Aspect | Description | Source |
| Rationale | To combine the sustainability of bio-based PEV with the proven performance and processability of commercial polymers like PET. | researchgate.netunitn.it |
| Methodology | Primarily melt-mixing, a cost-effective technique for creating thermoplastic blends. | researchgate.netmdpi.com |
| Key Challenge | Overcoming the immiscibility of most polymer pairs to achieve a stable and uniform blend morphology. | researchgate.net |
| Potential Solution | Use of compatibilizers to improve interfacial adhesion between the different polymer chains. | unitn.it |
| Targeted Outcome | A new material with tailored properties, such as improved flexibility over pure PEV, while maintaining a high bio-based content. | researchgate.net |
Design of Functional Materials Incorporating Vanillate Substructures
The aromatic and functional groups of the vanillate structure make it an excellent candidate for designing advanced functional materials. academie-sciences.fr This involves incorporating the vanillate moiety into larger systems, such as hybrid organic-inorganic materials or π-conjugated polymers, to impart specific properties. academie-sciences.frmdpi.com
One approach is the creation of hybrid materials where organic molecules like vanillate derivatives are used to cap or functionalize inorganic nanoparticles. academie-sciences.fr The vanillate's aromatic ring and oxygen-containing functional groups can interact with metal species, creating a controlled interface between the organic and inorganic components. academie-sciences.fr This self-organization process can lead to materials with novel macroscopic shapes and functions, useful in fields such as catalysis, sensors, and optics. academie-sciences.fr
Another avenue is the synthesis of π-conjugated polymers using vanillin-derived monomers. mdpi.com For example, divanillin can be polymerized with various diamines to create polyazomethines. mdpi.com These polymers possess unique optical and electronic properties due to the conjugated system along their backbone. Such syntheses can often be performed using environmentally friendly methods, such as microwave irradiation, with water as the only byproduct, further enhancing the sustainable profile of these vanillate-derived materials. mdpi.com The resulting functional polymers are being explored for applications that leverage their specific absorbance and electronic characteristics. mdpi.com
Future Research Directions and Emerging Paradigms for Sodium 4 Hydroxy 3 Methoxybenzoate
Novel Synthetic Methodologies and Sustainable Production Strategies
The synthesis of functional molecules derived from or related to 4-hydroxy-3-methoxybenzoic acid is an area of active research, with a growing emphasis on efficiency and sustainability. While Sodium 4-Hydroxy-3-methoxybenzoate itself is the sodium salt of vanillic acid, the methodologies used to create its derivatives are indicative of future research directions. chemicalbook.com
Future efforts will likely focus on "green chemistry" principles. This includes the use of more environmentally benign reagents and solvents, and developing catalytic processes to improve reaction efficiency and reduce waste. For instance, research into related hydrazone derivatives has highlighted the use of microwave-assisted synthesis as a green and economical approach. researchgate.net The development of production strategies that utilize renewable resources, such as deriving the parent vanillic acid from lignin (B12514952), a byproduct of the paper industry, represents a significant paradigm for sustainable production.
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Integration
A deeper understanding of the molecular properties and interactions of this compound is being achieved through the integration of advanced spectroscopic techniques and computational modeling. These methods provide insights into the compound's electronic structure, molecular geometry, and reactive sites, which are crucial for predicting its behavior and designing new applications.
Spectroscopic tools are fundamental for characterization. Techniques such as 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the structure and purity of the compound and its derivatives. mdpi.comnih.govchemicalbook.com IR spectroscopy, in particular, is informative for assigning coordination sites, with the 1700-1400 cm⁻¹ range being especially important for studying the carboxylate group. researchgate.net
Quantum chemical calculations and other computational studies complement these experimental data. researchgate.net For the parent vanillic acid, these studies indicate that electronic transitions involve charge transfer from the phenyl ring to the oxygen atoms of the methoxy (B1213986) and carboxyl groups. researchgate.net Computational models can also predict the minimum electrostatic potential, identifying the most likely sites for molecular interactions. researchgate.net The combination of experimental spectroscopy with computational analysis allows for a comprehensive interpretation of the compound's optical and electronic properties. researchgate.netresearchgate.net
Systems Biology Approaches for Comprehensive Biological Pathway Elucidation
Future research is moving towards a systems biology approach to unravel the complex biological activities of this compound and its derivatives. This paradigm involves studying how the compound influences intricate cellular networks rather than focusing on a single molecular target. Research indicates that the compound can modulate cell signaling pathways associated with oxidative stress and inflammation. smolecule.com
A significant breakthrough has been the development of a derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester, which targets the Akt/NF-κB cell survival signaling pathway. nih.gov This pathway is critical in cell survival and is often dysregulated in cancer. nih.gov Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by reducing the activation of Akt and subsequently inhibiting the transcriptional activity of NF-κB. nih.gov The investigation of these effects utilized a range of biochemical methods, including flow cytometry for cell cycle analysis and Western blotting to measure protein levels, illustrating a systems-level analysis of the compound's impact. nih.gov
Elucidating these complex interactions provides a more holistic understanding of the compound's biological potential and can guide the development of more effective therapeutic strategies.
Exploration of New Application Domains in Bio- and Nanotechnology
The unique properties of this compound make it a promising candidate for novel applications in the burgeoning fields of biotechnology and nanotechnology. Its recognized antioxidant and antimicrobial properties form the basis for this exploration. smolecule.com
In biotechnology, its potential use in drug delivery systems is being investigated. smolecule.com The solubility and structural characteristics of the molecule could be leveraged to enhance the delivery and bioavailability of other therapeutic agents. smolecule.com
In the realm of nanotechnology, research has shown that the parent compound, 4-hydroxy-3-methoxybenzoic acid, can be intercalated into layered double hydroxides (LDHs), which are nanoscale materials. researchgate.net This process creates a UV-shielding nanocomposite, where the organic molecule is embedded within the inorganic layers, potentially for use in advanced sunscreens that prevent direct skin contact with the active organic absorbent. researchgate.net Furthermore, the antimicrobial properties of the compound suggest its potential for developing antimicrobial nanomaterials for various applications, from medical devices to food packaging. smolecule.com
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The full potential of this compound will be unlocked through interdisciplinary research that merges chemistry, biology, and materials science. This compound serves as a model for how fundamental chemical properties can be translated into advanced biological and material applications.
Chemistry: Provides the foundation through novel synthesis, purification, and the detailed characterization of the molecule's structure and reactivity using spectroscopic and computational methods. mdpi.comnih.govresearchgate.net
Biology: Investigates the compound's interactions with living systems, from its antioxidant and antimicrobial effects to its influence on complex cell signaling pathways like the Akt/NF-κB pathway. smolecule.comnih.gov
Materials Science: Applies the chemical and biological understanding to create new functional materials, such as UV-absorbing nanocomposites and antimicrobial surfaces. smolecule.comresearchgate.net
The synergy between these fields is essential. For example, chemists can synthesize derivatives with enhanced biological activity, which biologists can then test in cellular models. Materials scientists can then incorporate these optimized compounds into new smart materials. This collaborative approach is critical for translating basic scientific discoveries into tangible technological innovations.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Sodium 4-Hydroxy-3-methoxybenzoate, and how do enzymatic routes compare to traditional chemical synthesis?
- Methodological Answer : this compound can be synthesized via esterification of 4-hydroxy-3-methoxybenzoic acid followed by neutralization with sodium hydroxide. Enzymatic routes, such as those using lipases or esterases, offer advantages in stereoselectivity and reduced byproducts compared to acid-catalyzed esterification. For example, enzymatic synthesis of structurally similar hydroxy acids (e.g., 4-hydroxybenzoic acid derivatives) avoids harsh conditions and improves yield in drug discovery applications .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Verify purity (>97% as per industrial standards) using reverse-phase chromatography with UV detection at 254 nm .
- FTIR and NMR : Confirm functional groups (e.g., phenolic -OH at ~3200 cm⁻¹ in IR) and aromatic proton environments (δ 6.8–7.2 ppm in ¹H NMR) .
- Mass Spectrometry : Validate molecular weight (190.13 g/mol for C₈H₇NaO₄) via ESI-MS in negative ion mode .
Q. What are the optimal storage conditions to ensure long-term stability of this compound?
- Methodological Answer : Store in airtight containers at room temperature (2–30°C) in a dry environment. Avoid exposure to moisture, as hygroscopicity may lead to hydrolysis of the sodium salt back to the free acid. Stability studies for analogous compounds recommend desiccants like silica gel in storage containers .
Advanced Research Questions
Q. How can crystallographic techniques resolve contradictions in structural data for this compound derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement to resolve discrepancies in bond lengths or angles. For example, SHELX programs are robust for small-molecule refinement even with twinned or high-resolution data .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, which may clarify disorder in methoxy or carboxylate groups .
Q. What experimental design considerations are critical when studying the biological activity of this compound in vitro?
- Methodological Answer :
- Dose-Response Curves : Account for solubility limits (e.g., 8.45 mg/mL in water for similar hydroxybenzoates) by using co-solvents like DMSO ≤0.1% .
- Control for Sodium Ion Effects : Include sodium carboxylate controls (e.g., sodium benzoate) to distinguish biological effects of the sodium ion from the phenolic moiety .
- Metabolic Stability Assays : Use liver microsomes to evaluate esterase-mediated hydrolysis back to the free acid, which may confound activity results .
Q. How can researchers address contradictions in spectroscopic data (e.g., NMR shifts) between synthesized batches?
- Methodological Answer :
- pH-Dependent Shifts : Sodium salts exhibit pH-sensitive NMR signals; ensure samples are dissolved in deuterated buffers (e.g., D₂O at pD 7.0) for consistency .
- Impurity Profiling : Compare HPLC traces with NIST reference data for 3-hydroxy-4-methoxybenzoic acid derivatives to identify co-eluting contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
